

Application Notes and Protocols for GSK778 in Mouse Models of Cancer

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For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK778, also known as iBET-BD1, is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3] BET proteins are epigenetic "readers" that play a critical role in the regulation of gene transcription.[3][4] By selectively targeting BD1, GSK778 has been shown to phenocopy the effects of pan-BET inhibitors in various cancer models, demonstrating anti-inflammatory and antiproliferative properties.[3][5][6] These notes provide detailed protocols for the dosage and administration of GSK778 in preclinical mouse models of cancer, guidance on its formulation, and an overview of its mechanism of action.

Physicochemical Properties and In Vitro Potency

GSK778 has a molecular weight of 511.63 g/mol and is soluble in DMSO and ethanol at concentrations of ≥10 mg/mL.[3] Its inhibitory activity against the BD1 of various BET proteins is summarized below.



Target	IC50 (nM)
BRD2 BD1	75
BRD3 BD1	41
BRD4 BD1	41
BRDT BD1	143

Data sourced from references[1][2][4].

Recommended Dosage and Administration in Mouse Models

GSK778 has been evaluated in various mouse models of cancer, with the following table summarizing the reported dosages and administration routes.

Cancer Model	Mouse Strain	Dosage	Administrat ion Route	Study Duration	Reference
Aggressive MLL-AF9 Acute Myeloid Leukemia (AML)	C57BL/6	15 mg/kg, twice daily (BID)	Intraperitonea I (i.p.)	30 days	[1]
T-cell dependent immunization model	Not specified	15 mg/kg, twice daily (BID)	Subcutaneou s (s.c.)	14 days	[1]
Pharmacokin etic Analysis	CD1	10 mg/kg (single dose)	Oral (p.o.)	Not applicable	[1][4]

Signaling Pathway of GSK778

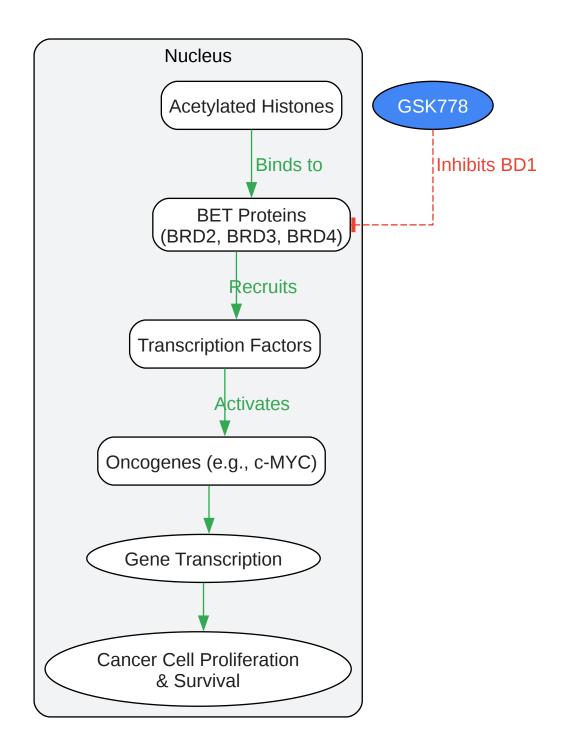


Methodological & Application

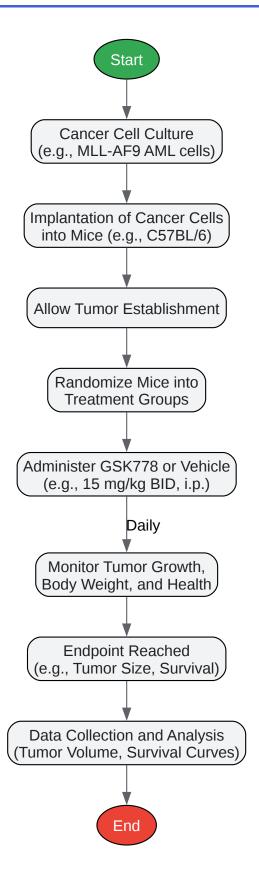
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GSK778 functions by competitively binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins.[3] This prevents the recruitment of BET proteins to acetylated histones on chromatin, thereby inhibiting the transcription of target oncogenes, such as c-MYC, which are crucial for cancer cell proliferation and survival.[5][7]









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- To cite this document: BenchChem. [Application Notes and Protocols for GSK778 in Mouse Models of Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572461#gsk778-dosage-and-administration-for-mouse-models-of-cancer]

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